molecular formula C8H13NOS B167250 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) CAS No. 127865-44-5

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)

Cat. No. B167250
M. Wt: 171.26 g/mol
InChI Key: CTDNOWFDQKVGLD-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.

Biochemical And Physiological Effects

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI). One of the directions is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis method of this compound can be optimized to increase its yield and purity.

Synthesis Methods

The synthesis of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between 2,4-dimethylthiazole and chloroacetonitrile, followed by the reaction of the resulting product with hydroxylamine hydrochloride and sodium hydroxide. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

127865-44-5

Product Name

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(3aR,6R)-6-propan-2-yl-3,3a,4,6-tetrahydrothieno[3,4-c][1,2]oxazole

InChI

InChI=1S/C8H13NOS/c1-5(2)8-7-6(4-11-8)3-10-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m1/s1

InChI Key

CTDNOWFDQKVGLD-HTRCEHHLSA-N

Isomeric SMILES

CC(C)[C@@H]1C2=NOC[C@@H]2CS1

SMILES

CC(C)C1C2=NOCC2CS1

Canonical SMILES

CC(C)C1C2=NOCC2CS1

synonyms

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)

Origin of Product

United States

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